BenchChemオンラインストアへようこそ!

8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Medicinal Chemistry Building Block Molecular Weight

8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034548-36-0) is a heterocyclic small molecule (C₁₀H₁₁N₃O₂, MW 205.21 g/mol) belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family, a privileged scaffold extensively explored in kinase inhibitor discovery programmes. The compound is commercially available from multiple suppliers in research-grade purity (90–95 %) and serves as a functionalized intermediate for medicinal chemistry campaigns.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 2034548-36-0
Cat. No. B2451847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034548-36-0
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCCN1C(=O)C=CC2=C1N=CN=C2OC
InChIInChI=1S/C10H11N3O2/c1-3-13-8(14)5-4-7-9(13)11-6-12-10(7)15-2/h4-6H,3H2,1-2H3
InChIKeyGNHNNCXBUHWRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-Ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one – Procurement-Ready Pyridopyrimidinone Building Block for Targeted Synthesis


8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034548-36-0) is a heterocyclic small molecule (C₁₀H₁₁N₃O₂, MW 205.21 g/mol) belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family, a privileged scaffold extensively explored in kinase inhibitor discovery programmes . The compound is commercially available from multiple suppliers in research-grade purity (90–95 %) and serves as a functionalized intermediate for medicinal chemistry campaigns .

Why Substitution of 8-Ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one with Other Pyridopyrimidinones Compromises Experimental Reproducibility


Pyrido[2,3-d]pyrimidin-7(8H)-ones are not functionally interchangeable because even minor changes in the substitution pattern at the 4- and 8-positions can profoundly alter hydrogen-bonding capacity, lipophilicity, and target engagement [1]. The 4-methoxy group present in 2034548-36-0 distinguishes it from the more common 2-substituted analogues; replacing it with a 2-methylthio substituent, for example, changes the heteroatom identity (O → S) and reduces the hydrogen-bond-acceptor count, which can affect solubility, metabolic stability, and kinase selectivity profiles .

8-Ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one: Quantified Differentiation Points for Informed Sourcing


Molecular Weight Increase Versus Unsubstituted Core Scaffold Indicates Pre-Functionalized Building Block

Relative to the unsubstituted pyrido[2,3-d]pyrimidin-7(8H)-one core scaffold (MW 147.13 g/mol), 2034548-36-0 exhibits a molecular weight increase of 58.08 g/mol . This mass shift corresponds precisely to the addition of an ethyl group at N8 (Δ 29.06) and a methoxy group at C4 (Δ 31.03), confirming that the compound arrives as a pre-functionalized intermediate that can bypass two synthetic steps when used as a starting material.

Medicinal Chemistry Building Block Molecular Weight

4-Methoxy Substituent Offers Higher Hydrogen-Bond-Acceptor Capacity Than 2-Methylthio Analogues

The 4-methoxy oxygen in 2034548-36-0 provides a stronger hydrogen-bond-acceptor atom compared with the sulfur atom in the 2-methylthio analogue (CAS 211244-82-5). The target compound possesses four hydrogen-bond acceptors (three nitrogen atoms plus the methoxy oxygen), whereas the 2-methylthio comparator provides only three (three nitrogens, no oxygen) . This difference is expected to enhance aqueous solubility and influence pharmacophoric interactions with kinase hinge regions.

Solubility Hydrogen Bonding Drug Design

Antimalarial Single-Point Inhibition Signal Against Plasmodium falciparum NF54

In a single-point primary screen against P. falciparum NF54 using the nanoGlo assay at 2 μM compound concentration (72 h incubation), 2034548-36-0 yielded a Z-score of 1.23 and an inhibition value of -8% (i.e., 8% inhibition relative to the plate median), with replicate measurements showing inhibition values ranging from -24% to +7% . By comparison, the plate negative control (DMSO) exhibited 0% inhibition (Z-score ≈ 0). The data suggest a weak but detectable inhibitory signal distinguishable from vehicle, warranting follow-up dose–response confirmation.

Antimalarial Phenotypic Screening Plasmodium falciparum

Commercial Availability with Documented Purity Specifications Enables Immediate Procurement

2034548-36-0 is stocked by multiple independent suppliers with quantitatively defined purity grades. mcule lists guaranteed purities of 90% and 95% from different vendors, with delivery timelines of 19 working days for EU/US destinations . In contrast, the unsubstituted core scaffold (CAS 258282-55-2) is typically offered at NLT 98% purity . The lower purity specification of the functionalized derivative reflects the additional synthetic handling required, and users should plan for in-house purification or request custom synthesis with higher purity targets.

Procurement Purity Supply Chain

Procurement-Grounded Application Scenarios for 8-Ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one


Synthesis of 2,6-Disubstituted Kinase Inhibitor Libraries

The pre-installed 4-methoxy and 8-ethyl groups allow medicinal chemists to bypass two synthetic steps and focus derivatisation efforts on the 2- and 6-positions, which are the most common vectors for tuning kinase selectivity. The molecular weight advantage of 205.21 g/mol (vs. 147.13 g/mol for the core scaffold) confirms the compound's status as a ready-to-use intermediate .

Antimalarial Hit Expansion and Structure–Activity Relationship Studies

The weak but detectable 8% inhibition of P. falciparum NF54 at 2 μM positions 2034548-36-0 as a potential starting point for hit-to-lead optimisation. Procurement of the compound enables dose–response confirmation, counter-screening against mammalian cells, and synthesis of analogues to improve potency and selectivity.

Physicochemical Property Calibration in Compound Management

The distinct hydrogen-bond-acceptor profile (4 acceptors vs. 3 in the 2-methylthio analogue) makes 2034548-36-0 a useful reference compound for calibrating solubility assays and logD measurements within a pyridopyrimidinone screening collection .

Custom Synthesis Feasibility Assessment

The documented purity range of 90–95% from commercial sources provides a realistic benchmark for negotiating custom synthesis contracts. Teams requiring >98% purity can use these data to specify target purity and request appropriate purification methods (e.g., preparative HPLC, recrystallisation).

Quote Request

Request a Quote for 8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.